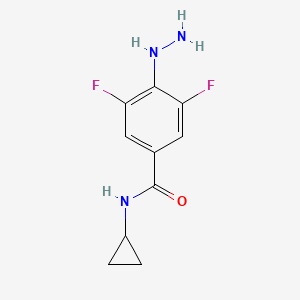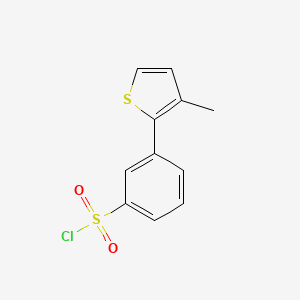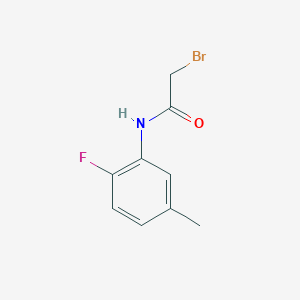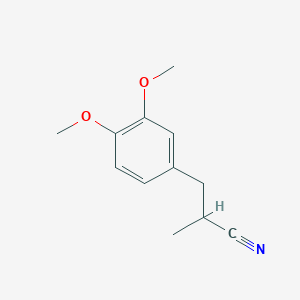
3-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile
Vue d'ensemble
Description
3-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electro-Optical and Charge-Transport Properties
The compound trans-3-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile, a variant of 3-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile, has been explored for its structural, electro-optical, and charge-transport properties. Using quantum chemical methods, studies reveal that it could be an efficient hole-transport material. This implies potential applications in fields like organic electronics and photonics, where charge transport characteristics are crucial (Irfan et al., 2015).
Synthesis and Body Distribution
Another study focuses on the synthesis of various iodine-131 labeled compounds, including ones related to this compound. This research has implications for nuclear medicine, particularly in brain scanning and understanding body distribution of such compounds (Braun et al., 1977).
Antioxidant Activities
A study on phenol derivatives of a similar compound demonstrates significant antioxidant properties. These molecules were synthesized and tested for their scavenging abilities, indicating potential applications in areas that require antioxidant agents, such as in pharmaceuticals and food preservation (Artunç et al., 2020).
Crystal Structure and Biological Activity
The crystal structure of compounds related to this compound has been determined, providing insights into their three-dimensional structures. This information is vital for understanding the biological activity of these compounds and their potential applications in medicinal chemistry (Naguib et al., 2009).
Synthesis and Antibacterial Properties
There's research on the synthesis of certain derivatives of this compound and their antibacterial properties. This indicates possible uses in developing new antibacterial agents, which is a field of high importance in medicine (Nigam et al., 1982).
Fungicidal and Insecticidal Activities
Novel derivatives of this compound have shown fungicidal and insecticidal activities. This suggests potential applications in agriculture for pest control and plant protection (Liu et al., 2004).
Mécanisme D'action
Target of Action
Related compounds such as bevantolol have been shown to interact withBeta-1 adrenergic receptors . These receptors play a crucial role in the regulation of heart function.
Mode of Action
Compounds with similar structures, such as bevantolol, have been shown to exhibit both agonist and antagonist effects on alpha-receptors, in addition to antagonist activity at beta-1 receptors . This suggests that 3-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile may interact with its targets in a similar manner, leading to changes in cellular signaling and function.
Biochemical Pathways
It’s worth noting that the interaction of similar compounds with adrenergic receptors can influence a variety of biochemical pathways, including those involved in cardiac function and blood pressure regulation .
Result of Action
The interaction of similar compounds with adrenergic receptors can lead to a variety of effects, including changes in heart rate and blood pressure .
Analyse Biochimique
Biochemical Properties
3-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with lignin peroxidase, an enzyme that catalyzes the decomposition of lignin and its analogs . The nature of these interactions often involves the cleavage of chemical bonds, leading to the formation of new compounds. These interactions are crucial for understanding the compound’s role in biochemical processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic activity . These effects are essential for understanding how the compound can be used in therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, the compound has been shown to interact with aromatic-amino-acid aminotransferase, influencing its activity and thereby affecting metabolic pathways . Understanding these molecular mechanisms is crucial for developing targeted therapies.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important factors in laboratory settings. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its effects on cellular function . Long-term studies in vitro and in vivo have provided insights into its temporal effects, which are essential for its application in research and therapy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects . Understanding the dosage effects is crucial for determining the safe and effective use of the compound in medical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for understanding how the compound is processed within the body and its potential effects on overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . These factors are important for understanding how the compound reaches its target sites and exerts its effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization helps in elucidating its role in cellular processes and potential therapeutic applications.
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9(8-13)6-10-4-5-11(14-2)12(7-10)15-3/h4-5,7,9H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPVUSRSPJQLAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


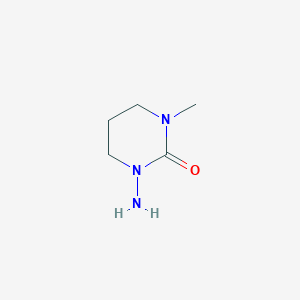
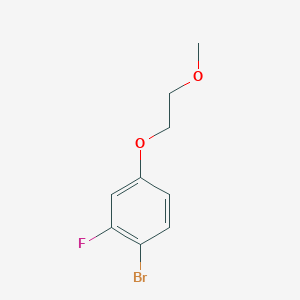
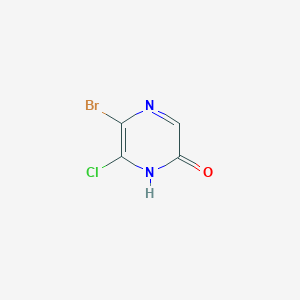

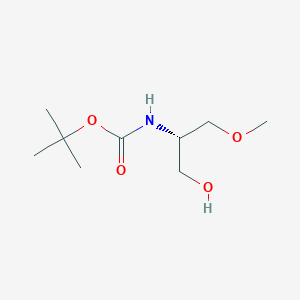
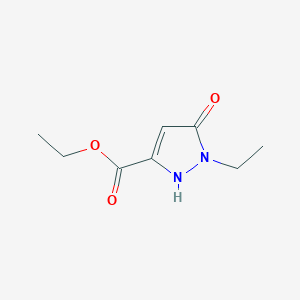

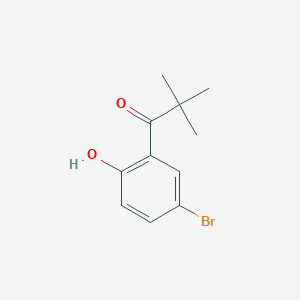
![2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B1375109.png)
![9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1375110.png)

